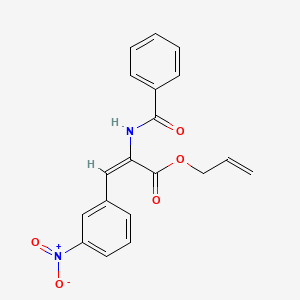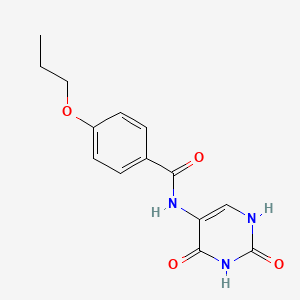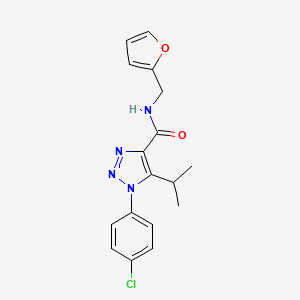
allyl 2-(benzoylamino)-3-(3-nitrophenyl)acrylate
Overview
Description
Allyl 2-(benzoylamino)-3-(3-nitrophenyl)acrylate, also known as BANA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BANA is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. The compound has a molecular formula of C19H15N3O5 and a molecular weight of 377.34 g/mol.
Scientific Research Applications
Polymer Synthesis and Characterization
Copolymers of 4-nitrophenyl acrylate (a related compound) with glycidyl methacrylate and styrene have been synthesized and characterized. These studies focused on the preparation, characterization, and determination of reactivity ratios of the copolymers, which could suggest potential for creating materials with tailored properties for specific applications, such as coatings or advanced materials with unique mechanical or thermal properties (Thamizharasi, Gnanasundaram, & Reddy, 1997); (Thamizharasi, Gnanasundaram, Rao, & Reddy, 1996).
Antifungal Activity
The antifungal properties of eugenol analogues, featuring allyl substituents and nitro groups, were studied, revealing structure-activity relationships crucial for antifungal efficacy. This suggests that allyl 2-(benzoylamino)-3-(3-nitrophenyl)acrylate could potentially be explored for antifungal applications, given its structural similarity to active compounds investigated (Carrasco et al., 2012).
Photoisomerizable Polymers
The development of photoisomerizable copolymers demonstrates the potential for creating materials that can change properties in response to light, a feature that could be applied in smart materials and sensors. These polymers utilize functionalities related to allyl 2-(benzoylamino)-3-(3-nitrophenyl)acrylate, indicating possibilities for the latter in light-responsive applications (Willner, Rubin, Shatzmiller, & Zor, 1993).
Advanced Material Applications
The synthesis of novel benzoxazine monomers containing allyl groups and their thermosets demonstrates the high thermal and mechanical performance potential of such materials. This research suggests that allyl 2-(benzoylamino)-3-(3-nitrophenyl)acrylate could be explored for high-performance applications, leveraging the thermal polymerization of allyl groups for creating materials with superior properties (Agag & Takeichi, 2003).
properties
IUPAC Name |
prop-2-enyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-11-26-19(23)17(20-18(22)15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)21(24)25/h2-10,12-13H,1,11H2,(H,20,22)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHQZNDSNVHUMF-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl (E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)

![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)
![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)

![2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide](/img/structure/B4631065.png)
![methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4631084.png)
![4-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4631088.png)